3-Bromoethylbenzimidazole

Overview

Description

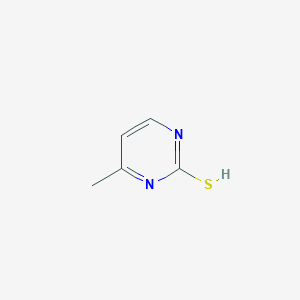

3-Bromoethylbenzimidazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Properties

- Coumarin Derivatives : 2-Mercaptobenzimidazoles reacted with 3-(bromoacetyl)coumarin, leading to the creation of fused thiazoles. These compounds showed anti-inflammatory properties, enhanced by introducing a nitro group. They also displayed antibacterial and antifungal activities (Kulkarni et al., 1981).

Anticancer and Cytotoxic Activity

- Benzimidazole Derivatives : A study on chiral carbene-catalyzed annulation of α-bromoenals with 2-aminobenzimidazoles resulted in pyrimido[1,2-a]benzimidazoles with moderate cytotoxic activity against tumor cells (Xie et al., 2020).

- Bis-Benzimidazolium Salts : Benzimidazole derivatives, particularly bis-benzimidazolium salts, showed potential as anticancer agents against human colon cancer with significant efficacy compared to standard drugs (Haque et al., 2012).

Agricultural Applications

- Fungicide Carriers : Solid lipid nanoparticles and polymeric nanocapsules were used as carriers for fungicides like Carbendazim (a benzimidazole derivative), showing effective release profiles and reduced toxicity (Campos et al., 2015).

Antimicrobial and Antioxidant Activities

- Antimicrobial Potential : Benzimidazole scaffolds, including derivatives, exhibit significant antimicrobial activity. This class of compounds is recognized for their broad-spectrum inhibitory activities (Tahlan et al., 2019).

- Antioxidant Properties : Benzimidazole derivatives containing various rings like triazole and thiadiazole have been studied for their antioxidant activities, showing promising results (Menteşe et al., 2015).

Polymer Electrolytes

- Fuel Cell Applications : Polybenzimidazole films doped with phosphoric acid have been explored as polymer electrolytes in fuel cells, offering low methanol vapor permeability and high proton conductivity (Wainright et al., 1995).

Corrosion Inhibition

- Corrosion Inhibitors : Benzimidazole and its derivatives, like 2-mercaptobenzimidazole, have been studied for their effectiveness as corrosion inhibitors in various environments (Obot & Obi-Egbedi, 2010).

Synthesis of Novel Compounds

- Catalytic Synthesis : The synthesis of benzimidazoles through catalytic processes using copper(II) oxide nanoparticles has been reported. This method is efficient, general, and does not require external chelating ligands (Saha et al., 2009).

properties

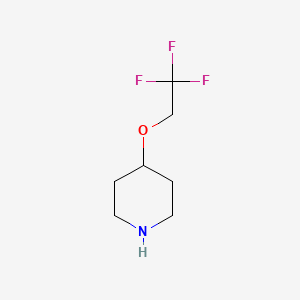

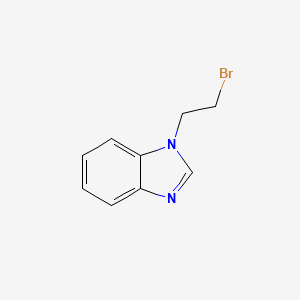

IUPAC Name |

1-(2-bromoethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDMESZOWPPZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dichlorophenyl)methylazaniumyl]butanoate](/img/structure/B7807271.png)

![N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7807291.png)